![molecular formula C19H28N2O2S B2776740 3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide CAS No. 2415509-79-2](/img/structure/B2776740.png)
3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide, also known as TPOP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. TPOP is a thiol-containing compound that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide is not yet fully understood. However, it has been suggested that this compound may act as a thiol-containing compound that can interact with various biological molecules, such as proteins and enzymes. This compound may also act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound can induce apoptosis in cancer cells. This compound has also been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide. One direction is to further explore its potential applications in drug delivery and catalysis. Another direction is to investigate its mechanism of action and its potential interactions with biological molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide can be synthesized using several methods, including the reaction of 4-thiomorpholin-4-yloxan-4-ylmethyl chloride with 3-phenylpropanoic acid in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-phenylpropanoic acid with 4-thiomorpholin-4-yloxan-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide has been studied for its potential applications in various fields, including organic synthesis, catalysis, and drug delivery. This compound has been used as a ligand in various catalytic reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling reaction. This compound has also been used as a catalyst in the synthesis of various organic compounds, such as 2-aryl-2,3-dihydroquinolin-4(1H)-ones.
Propriétés
IUPAC Name |
3-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-18(7-6-17-4-2-1-3-5-17)20-16-19(8-12-23-13-9-19)21-10-14-24-15-11-21/h1-5H,6-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWMQVSBERZWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=CC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


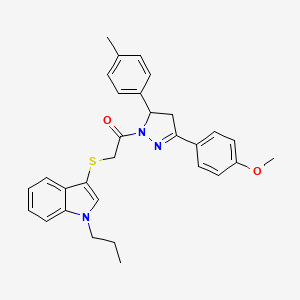
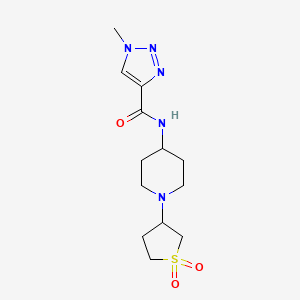
![2-[({4-[1-(hydroxyimino)ethyl]phenyl}amino)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2776665.png)
![(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2776666.png)
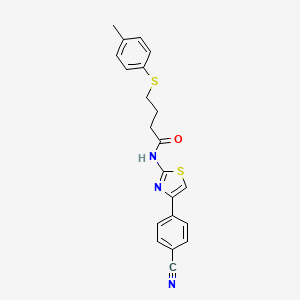
![4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide](/img/structure/B2776669.png)
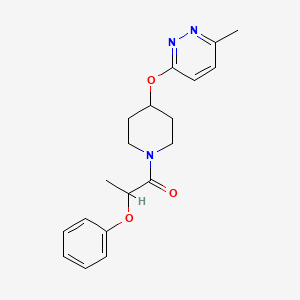
![Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2776672.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2776673.png)

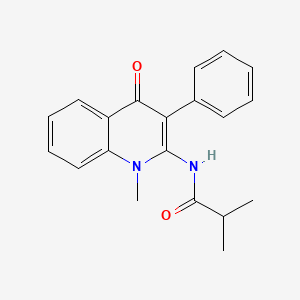
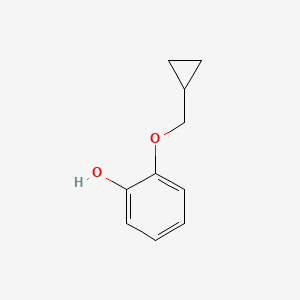
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776679.png)